(4-Tert-butylcyclohexyl)methanol

概述

描述

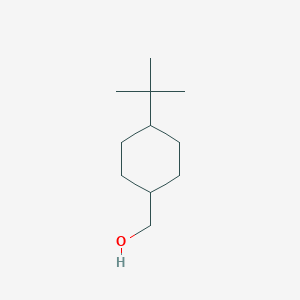

(4-Tert-butylcyclohexyl)methanol is a terpene alcohol with the molecular formula C11H22O and a molecular weight of 170.29 g/mol. It is a synthetic fragrance compound widely used in the perfume industry due to its pleasant and long-lasting odor.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of (4-Tert-butylcyclohexyl)methanol typically involves the hydrogenation of 4-tert-butylcyclohexanone. This process can be carried out using various catalysts, including ruthenium-aminophosphine complexes, iridium, and rhodium catalysts . The reaction conditions often involve the use of hydrogen gas and a base, with the reaction being stereoselective to produce the desired cis-isomer .

Industrial Production Methods

On an industrial scale, the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid is a common method . This process ensures a high yield of the cis-isomer, which is preferred for its intense woody odor with a flowery fragrance .

化学反应分析

Types of Reactions

(4-Tert-butylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogen gas and catalysts like palladium on carbon.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include 4-tert-butylcyclohexanone (from oxidation) and various substituted derivatives depending on the nucleophile used in substitution reactions .

科学研究应用

Organic Synthesis

(4-Tert-butylcyclohexyl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for selective functionalization, which is valuable in creating derivatives with specific properties. For instance, studies have shown that derivatives of 4-tert-butylcyclohexanone can be synthesized through typical organic reactions, leading to compounds with enhanced biological activity .

Fragrance Industry

This compound is utilized in the fragrance industry due to its pleasant scent profile. It can be incorporated into formulations for perfumes and personal care products. Notably, its derivatives have been found to possess excellent repellency properties against pests such as mosquitoes and ants, making them useful in creating insect-repellent fragrances .

Research indicates that this compound and its derivatives exhibit various biological activities. For example, studies have explored their potential as selective modulators of nicotinic acetylcholine receptors (nAChRs), which are crucial in neurobiology. Compounds derived from this structure have shown affinity and selectivity towards α4β2 nAChRs, indicating potential therapeutic applications in treating neurological disorders .

Toxicological Profile

The safety assessment of this compound has been conducted to evaluate its genotoxicity and reproductive toxicity. Data suggest that it does not present significant concerns for these endpoints, with calculated margins of exposure (MOE) indicating safety at current levels of use . The compound is classified as causing skin irritation and serious eye irritation, necessitating careful handling .

Case Study 1: Synthesis of Derivatives

In a study focused on synthesizing new derivatives of 4-tert-butylcyclohexanone, researchers demonstrated the versatility of this compound as a precursor. Various functional groups were introduced through standard organic reactions, leading to compounds with enhanced biological activity against specific targets .

Case Study 2: Fragrance Development

Another study examined the application of this compound in developing fragrance formulations. The research highlighted its effectiveness in providing long-lasting scent profiles while also imparting insect-repelling properties, showcasing its dual functionality in consumer products .

作用机制

The mechanism by which (4-Tert-butylcyclohexyl)methanol exerts its effects primarily involves its interaction with olfactory receptors. The compound’s molecular structure allows it to bind to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its pleasant odor .

相似化合物的比较

Similar Compounds

4-tert-Butylcyclohexanol: A similar compound with a hydroxyl group attached to the cyclohexane ring.

4-tert-Butylcyclohexanone: The ketone analog of (4-Tert-butylcyclohexyl)methanol.

4-tert-Butylcyclohexyl acetate: An ester derivative used in perfumes.

Uniqueness

This compound is unique due to its specific molecular structure, which provides a long-lasting and pleasant odor. This makes it particularly valuable in the fragrance industry compared to its analogs.

生物活性

(4-Tert-butylcyclohexyl)methanol is a tertiary alcohol with significant biological activity and potential applications in various fields, including pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and relevant studies, while providing data tables and case studies to support the findings.

Chemical Structure and Properties

This compound has the chemical formula C12H24O and a molecular weight of 170.295 g/mol. It is characterized by a cyclohexane ring substituted with a tert-butyl group at the 4-position, which influences its reactivity and biological interactions. This compound is also known by its CAS number 20691-53-6.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, primarily concerning its potential for skin and eye irritation. Specifically, it has been classified under:

- Skin Irritation Potential (H315) : Causes skin irritation.

- Eye Irritation Potential (H319) : Causes serious eye irritation.

These classifications highlight the importance of studying this compound's safety profile in various applications, particularly in cosmetics and pharmaceuticals.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with biological membranes and proteins. The compound's tertiary alcohol functionality may facilitate hydrogen bonding with proteins, potentially leading to alterations in enzyme activity or receptor interactions.

Interaction with Nicotinic Receptors

One significant area of research involves the compound's interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that related compounds can act as antagonists at specific nAChR subtypes, influencing nicotine-induced behaviors. For instance, structural analogs have demonstrated selective antagonistic activity against α4β2 nAChRs, which are implicated in nicotine addiction .

Toxicological Studies

A comprehensive review of the toxicological profile of this compound indicates that while it exhibits irritant properties, further studies are necessary to elucidate its long-term effects and potential therapeutic benefits. A study focusing on fragrance materials highlighted the need for thorough safety assessments when used in consumer products .

Pharmacological Investigations

Research has explored the pharmacological potential of related compounds, such as (4-tert-butylcyclohexyl)acetaldehyde, which can be reduced to form this compound. This transformation suggests a pathway for developing new therapeutic agents targeting specific biological pathways.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Tert-butylcyclohexanol | 98-54-4 | Alcohol with similar cyclohexane structure |

| 4-Tert-butylphenol | 98-54-4 | Contains a phenolic hydroxyl group; antioxidant |

| (4-Tert-butylcyclohexyl)acetaldehyde | 88166-21-6 | Precursor to this compound |

The unique cycloaliphatic structure combined with the tertiary alcohol functionality provides distinct reactivity patterns not observed in similar compounds. This specificity makes this compound a valuable target for further research in organic chemistry and materials science.

属性

IUPAC Name |

(4-tert-butylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBQKOXLMPNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909870, DTXSID201247499 | |

| Record name | (4-tert-Butylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-53-6, 10601-39-5, 13004-06-3 | |

| Record name | 4-tert-Butylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013004063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-tert-Butylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。